molecular formula C14H19NO B2505748 N-(2-Phenylpentan-2-yl)prop-2-enamide CAS No. 2411287-72-2

N-(2-Phenylpentan-2-yl)prop-2-enamide

Cat. No.: B2505748
CAS No.: 2411287-72-2
M. Wt: 217.312
InChI Key: IVPWSZCUNBMJTM-UHFFFAOYSA-N
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Description

N-(2-Phenylpentan-2-yl)prop-2-enamide is an α,β-unsaturated amide characterized by a pentan-2-yl backbone substituted with a phenyl group at the 2-position and a prop-2-enamide moiety.

Properties

IUPAC Name

N-(2-phenylpentan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-4-11-14(3,15-13(16)5-2)12-9-7-6-8-10-12/h5-10H,2,4,11H2,1,3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPWSZCUNBMJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=CC=CC=C1)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Phenylpentan-2-yl)prop-2-enamide typically involves the reaction of 2-phenylpentan-2-amine with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. This method allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Phenylpentan-2-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-(2-Phenylpentan-2-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Phenylpentan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cinnamanilide Derivatives

Cinnamanilides, such as (2E)-N-[3-fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (compound 10 in ), share the α,β-unsaturated amide core but differ in substituent patterns. Key comparisons include:

Property N-(2-Phenylpentan-2-yl)prop-2-enamide Cinnamanilide (Compound 10 )
Substituents 2-Phenylpentan-2-yl group 3-Fluoro-4-(trifluoromethyl)phenyl
Antimicrobial Activity Not reported MIC: 2–4 µg/mL vs. S. aureus
Anti-inflammatory Activity Not reported NF-κB inhibition: Not significant
Lipophilicity (logD₇.₄) Higher (predicted) due to branched chain Experimental logD₇.₄: ~3.2

N-(2-Arylethyl)-2-methylprop-2-enamides

These compounds () feature an ethyl linker between the aryl group and amide nitrogen. For example, N-(2-(4-iodophenyl)ethyl)-2-methylprop-2-enamide is used in molecularly imprinted polymers (MIPs).

Property This compound N-(2-(4-Iodophenyl)ethyl)-2-methylprop-2-enamide
Synthetic Yield Not reported 85–92%
Application Underexplored MIPs for phenethylamine detection
Reactivity Potential for Michael addition Polymerizable via methacryloyl group

The pentan-2-yl backbone in the target compound may increase steric hindrance, reducing polymerization suitability compared to ethyl-linked analogs.

Natural Prop-2-enamides (Moupinamide)

Moupinamide ((E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide) is a natural product with anti-inflammatory activity (IC₅₀: <17.21 µM) .

Property This compound Moupinamide
Aromatic Substituents Non-polar phenyl group Polar 4-hydroxy-3-methoxyphenyl
Bioactivity Not reported Anti-inflammatory (NF-κB inhibition)
Solubility Lower (predicted) Higher due to hydroxyl groups

Hydrophilic substituents in moupinamide enhance solubility and target engagement, whereas the phenylpentan group in the target compound may favor membrane permeability.

Pharmaceutical Analogs (Osimertinib)

Osimertinib, a tyrosine kinase inhibitor, contains a prop-2-enamide group critical for covalent binding to EGFR. Its structure includes complex aryl and heterocyclic substituents .

Property This compound Osimertinib
Molecular Weight ~245 g/mol (estimated) 499.61 g/mol (free base)
Therapeutic Use Not reported NSCLC treatment
Reactivity Potential electrophilic site Covalent EGFR inhibition

The simplicity of this compound limits direct pharmacological relevance but highlights its utility as a synthetic intermediate.

Physicochemical and ADMET Considerations

  • Metabolic Stability : α,β-unsaturated amides are prone to glutathione conjugation, which may limit bioavailability .
  • Toxicity : Structural analogs like compound 11 () show cytotoxicity, emphasizing the need for substituent optimization .

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